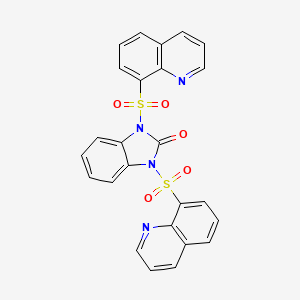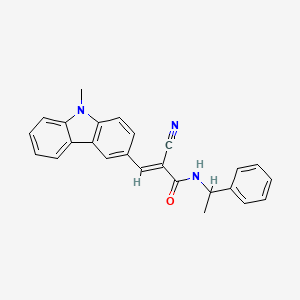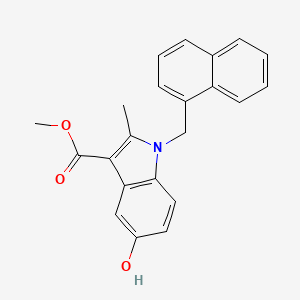![molecular formula C19H20Cl2N2O3 B4875991 N-[4-chloro-3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]butanamide](/img/structure/B4875991.png)
N-[4-chloro-3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]butanamide
Descripción general
Descripción
N-[4-chloro-3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]butanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes multiple functional groups such as chloro, phenoxy, and butanamide moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]butanamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-chloro-3-aminophenylbutanamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-chloro-3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The chloro groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-[4-chloro-3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential analgesic properties and ability to modulate pain pathways.
Biology: The compound is studied for its effects on cellular processes and potential as a biochemical tool.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[4-chloro-3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]butanamide involves its interaction with specific molecular targets. In medicinal applications, it may act on opioid receptors or other pain-related pathways to exert its analgesic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with a similar phenoxy structure.
2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with structural similarities.
4-chloro-3-(trifluoromethyl)phenyl derivatives: Compounds with similar analgesic properties.
Uniqueness
N-[4-chloro-3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[4-chloro-3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-3-4-18(24)22-14-6-7-15(21)16(10-14)23-19(25)11-26-17-8-5-13(20)9-12(17)2/h5-10H,3-4,11H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTFBXPPOPZRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonothioyl)amino]phenyl}acetic acid](/img/structure/B4875912.png)
![(5E)-1-(4-bromophenyl)-5-[(3,5-dichloro-4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4875915.png)
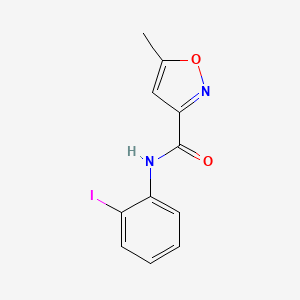
![methyl 4-ethyl-5-methyl-2-[({2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4875929.png)
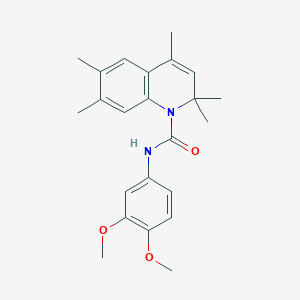
![1-[(3,5-dimethylphenoxy)methyl]-N-[2-(dipentylamino)-1-methylethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4875947.png)
![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4875963.png)
![1-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B4875970.png)
![methyl 2-[({[2-(4-chloro-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4875977.png)
![4-{[3-(Cyclopentylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4875979.png)
